molecular formula C18H14N2 B15249245 9-Phenyl-9H-carbazol-2-amine

9-Phenyl-9H-carbazol-2-amine

Cat. No.: B15249245
M. Wt: 258.3 g/mol
InChI Key: RUHPJRFOBUHYIQ-UHFFFAOYSA-N
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Description

9-Phenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C18H14N2 It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H-carbazol-2-amine typically involves the reaction of carbazole derivatives with phenylamine under specific conditions. One common method is the palladium-catalyzed amination reaction, where carbazole is reacted with phenylamine in the presence of a palladium catalyst, such as Pd2(dba)3, and a base like potassium carbonate (K2CO3) in a solvent like toluene at elevated temperatures (around 80°C) for 48 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9H-carbazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while substitution reactions can produce various substituted carbazole derivatives.

Scientific Research Applications

9-Phenyl-9H-carbazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges (holes) within devices like OLEDs and OPVs. This enhances the efficiency and stability of these devices by improving charge transport properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenyl-9H-carbazol-2-amine stands out due to its specific phenyl substitution at the 9-position, which imparts unique electronic properties and enhances its suitability for optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

9-phenylcarbazol-2-amine

InChI

InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2

InChI Key

RUHPJRFOBUHYIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N

Origin of Product

United States

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